molecular formula C11H13F2N5O3S B12901381 5'-Deoxy-5'-difluoromethylthioadenosine

5'-Deoxy-5'-difluoromethylthioadenosine

Cat. No.: B12901381
M. Wt: 333.32 g/mol
InChI Key: OEDUNIMOWCCRBV-KQYNXXCUSA-N
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Description

(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((difluoromethyl)thio)methyl)tetrahydrofuran-3,4-diol is a complex organic compound with significant potential in various scientific fields. This compound features a purine base attached to a tetrahydrofuran ring, with a difluoromethylthio group. Its unique structure allows it to participate in diverse chemical reactions and exhibit various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((difluoromethyl)thio)methyl)tetrahydrofuran-3,4-diol typically involves multiple steps, including the formation of the purine base, the construction of the tetrahydrofuran ring, and the introduction of the difluoromethylthio group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((difluoromethyl)thio)methyl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((difluoromethyl)thio)methyl)tetrahydrofuran-3,4-diol has numerous applications in scientific research:

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Its biological activity makes it a candidate for studying cellular processes and interactions at the molecular level.

    Medicine: The compound’s potential therapeutic properties are being explored for the development of new drugs, particularly in the fields of oncology and infectious diseases.

    Industry: It can be used in the development of novel materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((difluoromethyl)thio)methyl)tetrahydrofuran-3,4-diol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
  • (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(methylthio)methyl)tetrahydrofuran-3,4-diol

Uniqueness

Compared to similar compounds, (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((difluoromethyl)thio)methyl)tetrahydrofuran-3,4-diol stands out due to the presence of the difluoromethylthio group. This group imparts unique chemical properties, such as increased stability and reactivity, which can enhance the compound’s performance in various applications.

Properties

Molecular Formula

C11H13F2N5O3S

Molecular Weight

333.32 g/mol

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(difluoromethylsulfanylmethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H13F2N5O3S/c12-11(13)22-1-4-6(19)7(20)10(21-4)18-3-17-5-8(14)15-2-16-9(5)18/h2-4,6-7,10-11,19-20H,1H2,(H2,14,15,16)/t4-,6-,7-,10-/m1/s1

InChI Key

OEDUNIMOWCCRBV-KQYNXXCUSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSC(F)F)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSC(F)F)O)O)N

Origin of Product

United States

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